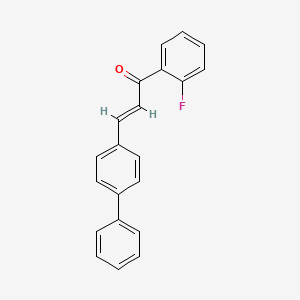
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, also known as 2F-PPE, is a compound that has recently gained attention for its potential applications in scientific research. It is a synthetic compound with an aromatic ring structure that has been used in a variety of studies related to biochemical and physiological processes.
作用機序
The mechanism of action of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is not yet fully understood. However, it is known that this compound binds to certain receptors in the body, such as the serotonin receptor, and modulates the activity of these receptors. This modulation of receptor activity is thought to be responsible for the effects of this compound on biochemical and physiological processes.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes depend on the specific application. For example, in the case of anti-cancer drugs, this compound has been shown to inhibit cell proliferation and induce apoptosis. In the case of hormones, this compound has been shown to modulate the activity of certain metabolic processes, such as glucose metabolism. In the case of neurotransmitters, this compound has been shown to modulate the activity of certain neuronal pathways, such as reward-seeking behavior.
実験室実験の利点と制限
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications and can be used to study a variety of biochemical and physiological processes.
However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which can limit the scope of experiments that can be conducted. Additionally, this compound can interact with other compounds, which can lead to unexpected results.
将来の方向性
There are a number of potential future directions for the use of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one in scientific research. For example, this compound could be used to study the effects of certain drugs on neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, this compound could be used to study the effects of certain hormones on reproductive processes, such as fertility and pregnancy. Furthermore, this compound could be used to study the effects of certain neurotransmitters on behavior, such as aggression and addiction. Finally, this compound could be used to study the effects of certain environmental toxins on biochemical and physiological processes, such as the effects of air pollution on lung function.
合成法
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is synthesized via a two-step process. The first step involves the reaction of 2-fluoroaniline with 4-methylbenzaldehyde in the presence of a base. This reaction produces the intermediate 2-fluoro-3-methylbenzaldehyde. The second step involves the reaction of the intermediate with phenylacetylene in the presence of a base. This reaction produces this compound.
科学的研究の応用
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used to study the effects of certain drugs on biochemical and physiological processes, such as the action of certain anti-cancer drugs on cell proliferation and apoptosis. It has also been used to study the effects of certain hormones on metabolic processes, such as the effects of insulin on glucose metabolism. Additionally, this compound has been used to study the effects of certain neurotransmitters on neuronal activity, such as the effects of dopamine on reward-seeking behavior.
特性
IUPAC Name |
(E)-1-(2-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-20-9-5-4-8-19(20)21(23)15-12-16-10-13-18(14-11-16)17-6-2-1-3-7-17/h1-15H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBAHDQYTIDIBE-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

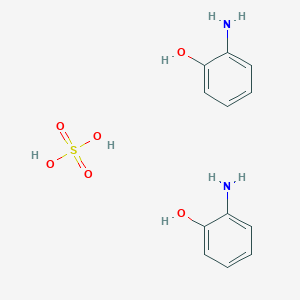
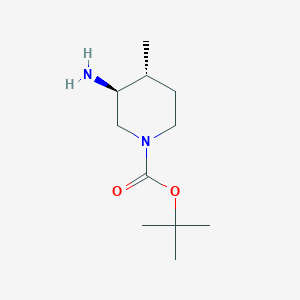
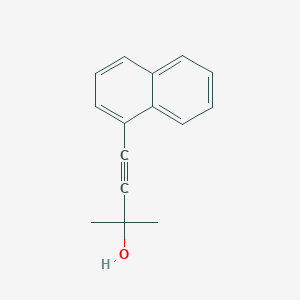




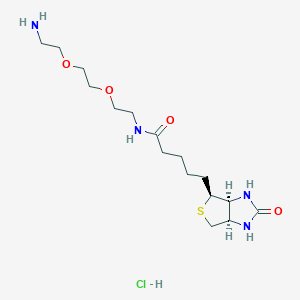
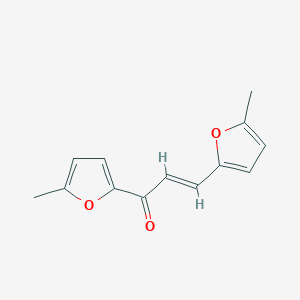
![t-Butyl rac-(1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, 95%](/img/structure/B6355949.png)
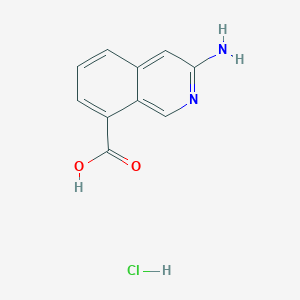
![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)
![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)
![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)